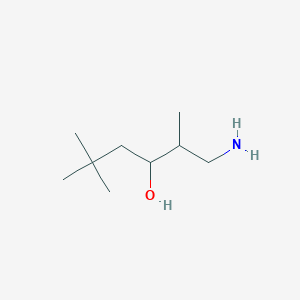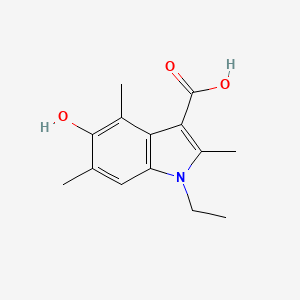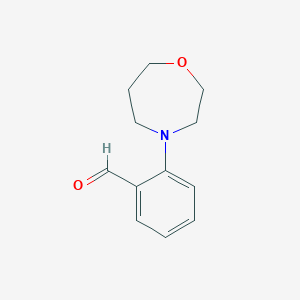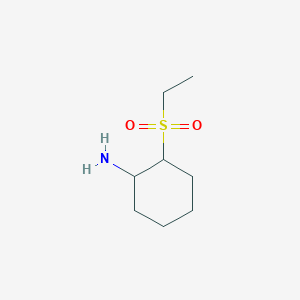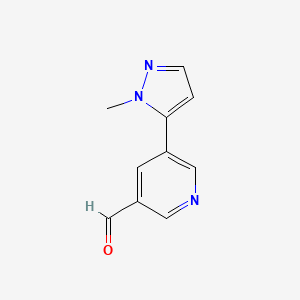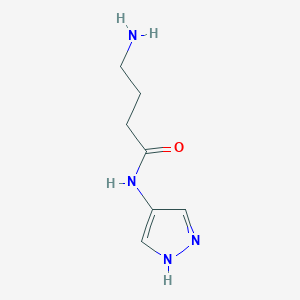
(1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and chloroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Pharmacokinetics: Studies on the compound’s absorption, distribution, metabolism, and excretion can provide insights into its potential therapeutic uses.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Agriculture: It may be explored for use in agrochemicals to enhance crop protection and yield.
Mecanismo De Acción
The mechanism of action of (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
- (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine
- (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-thiol
- (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ether
Comparison:
- Structural Differences: The presence of different functional groups (amine, thiol, ether) in similar compounds leads to variations in their chemical reactivity and biological activity.
- Unique Features: (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol is unique due to its specific combination of chloro, fluoro, and methoxy groups, which confer distinct properties and potential applications.
This detailed article provides a comprehensive overview of (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H10ClFO2 |
|---|---|
Peso molecular |
204.62 g/mol |
Nombre IUPAC |
(1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10ClFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,12H,5H2,1H3/t8-/m1/s1 |
Clave InChI |
WEOJHWQBPOXBNH-MRVPVSSYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@@H](CCl)O)F |
SMILES canónico |
COC1=C(C=C(C=C1)C(CCl)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13158337.png)


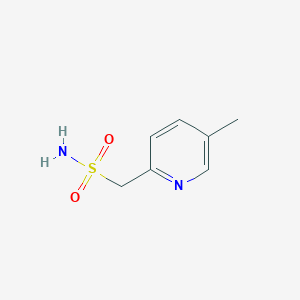

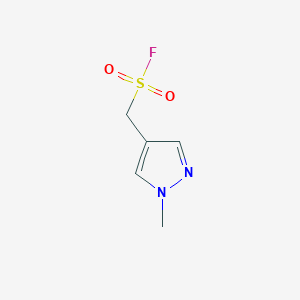
![2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13158360.png)
![N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13158368.png)
